3-Nitro-4-(trifluoromethyl)phenol chemical properties
3-Nitro-4-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Nitro-4-(trifluoromethyl)phenol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and applications, grounding all claims in authoritative data.
Compound Identification and Structural Elucidation
3-Nitro-4-(trifluoromethyl)phenol is an aromatic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group. These electron-withdrawing substituents significantly influence the molecule's chemical behavior and reactivity.
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IUPAC Name: 3-Nitro-4-(trifluoromethyl)phenol
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CAS Number: 25889-36-5[1]
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Molecular Formula: C₇H₄F₃NO₃
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Synonyms: 3-nitro-4-(trifluoromethyl)phenol
It is critical to distinguish this compound from its isomer, 4-Nitro-3-(trifluoromethyl)phenol (CAS Number: 88-30-2), as their physical and chemical properties differ.
Caption: Chemical structure of 3-Nitro-4-(trifluoromethyl)phenol.
Physicochemical Properties
The physical and chemical properties of 3-Nitro-4-(trifluoromethyl)phenol are dictated by the interplay of its functional groups. The trifluoromethyl group increases lipophilicity, while the nitro and hydroxyl groups contribute to its polarity and acidity.
| Property | Value | Source |
| Molecular Weight | 207.11 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 103 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Inert atmosphere, room temperature |
Solubility and Acidity Insights:
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Solubility: While specific quantitative data is sparse for this isomer, its structure suggests it is soluble in polar organic solvents like methanol and sparingly soluble in water, a common trait for nitrophenols.[2]
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification and characterization of 3-Nitro-4-(trifluoromethyl)phenol.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the positions of the nitro and trifluoromethyl groups.
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¹³C NMR: The carbon spectrum will display unique signals for each carbon atom in the molecule, including the carbon attached to the trifluoromethyl group, which would show a characteristic quartet due to C-F coupling.
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and strong C-F stretching bands.[3]
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (207.11 g/mol ).[5] Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Synthesis and Reaction Chemistry
As a specialized chemical intermediate, 3-Nitro-4-(trifluoromethyl)phenol is typically produced through multi-step organic synthesis. A plausible and established route for synthesizing substituted nitrophenols involves the diazotization of a corresponding aniline followed by hydrolysis.
Experimental Protocol: Synthesis via Diazotization-Hydrolysis
This protocol describes a representative method adapted from well-established procedures for converting anilines to phenols.[6] The specific starting material for this synthesis would be 4-Amino-2-nitrobenzotrifluoride .
Step 1: Diazotization of 4-Amino-2-nitrobenzotrifluoride
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Dissolve 4-Amino-2-nitrobenzotrifluoride in a mixture of water and concentrated sulfuric acid.
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Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
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Continue stirring at 0-5 °C for one hour after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
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In a separate reaction vessel, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.[6] The copper sulfate acts as a catalyst to facilitate a smooth decomposition and hydrolysis.
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Slowly add the cold diazonium salt solution from Step 1 to the boiling xylene-copper sulfate mixture. Vigorous nitrogen evolution will be observed.
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After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete hydrolysis.
Step 3: Isolation and Purification
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Cool the reaction mixture to room temperature.
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Separate the organic (xylene) layer from the aqueous layer.
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Extract the aqueous layer with additional xylene or another suitable organic solvent.
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Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Nitro-4-(trifluoromethyl)phenol.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., a pet ether/benzene mixture) or by column chromatography to obtain the final, high-purity product.[7]
Caption: Workflow for the synthesis of 3-Nitro-4-(trifluoromethyl)phenol.
Key Chemical Reactivity
The reactivity of 3-Nitro-4-(trifluoromethyl)phenol is governed by its three key functional components: the nitro group, the phenolic hydroxyl group, and the activated aromatic ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is crucial for creating aniline derivatives, which are versatile building blocks for pharmaceuticals and other fine chemicals.
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Reactions of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This nucleophilic phenoxide can then react with electrophiles. Common reactions include:
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Etherification (Williamson Synthesis): Reaction with alkyl halides to form ethers.
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Esterification: Reaction with acyl chlorides or anhydrides to form esters.
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Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring toward nucleophilic attack, although less so than in its isomer where the nitro group is para to a potential leaving group.
Caption: Key reaction pathways for 3-Nitro-4-(trifluoromethyl)phenol.
Applications in Research and Drug Development
3-Nitro-4-(trifluoromethyl)phenol serves primarily as a building block in the synthesis of more complex molecules. The combination of the nitro, trifluoromethyl, and phenol motifs makes it a valuable precursor in several fields:
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Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for other groups and can enhance properties like metabolic stability and membrane permeability of a drug candidate.[8] The nitro and phenol groups provide reactive handles for elaboration into diverse molecular scaffolds. For instance, related structures are used in the preparation of bicyclic heteroaryl compounds that act as Protease-Activated Receptor 4 (PAR4) inhibitors.[7]
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Agrochemicals: Nitrophenols and trifluoromethylated aromatics have a long history of use in agrochemicals.[2] This compound can serve as a starting material for novel pesticides and herbicides.
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Materials Science: The unique electronic properties of the molecule make it a candidate for incorporation into polymers or other advanced materials.
Safety and Handling
According to safety data, 3-Nitro-4-(trifluoromethyl)phenol is classified as a hazardous substance and must be handled with appropriate precautions.
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Hazard Classification: Toxic, Irritant, and Corrosive.[1]
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GHS Hazard Statements:
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Handling Recommendations:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.
Conclusion
3-Nitro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound whose chemical properties are dominated by its potent electron-withdrawing substituents. Its defined physicochemical properties, predictable reactivity at its nitro and hydroxyl groups, and its activated aromatic ring make it a valuable and versatile intermediate for advanced chemical synthesis. For researchers in drug discovery and agrochemicals, this compound offers a robust starting point for creating novel molecules with enhanced biological activity and optimized pharmacokinetic profiles. Proper handling and adherence to safety protocols are essential when working with this potent chemical.
References
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NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. Retrieved from [Link]
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NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. Retrieved from [Link]
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ACS Publications. (n.d.). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. In The Journal of Organic Chemistry. Retrieved from [Link]
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Chegg.com. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]
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